molecular formula C6H9NO2 B2643636 4-Oxa-7-azaspiro[2.5]octan-8-one CAS No. 2227206-16-6

4-Oxa-7-azaspiro[2.5]octan-8-one

Cat. No. B2643636
CAS RN: 2227206-16-6
M. Wt: 127.143
InChI Key: CBPNRBBOXIDXPW-UHFFFAOYSA-N
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Description

4-Oxa-7-azaspiro[2.5]octan-8-one is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Oxa-7-azaspiro[2.5]octan-8-one is 1S/C6H9NO2/c8-5-3-9-6(1-2-6)4-7-5/h1-4H2,(H,7,8) . This indicates the presence of a spirocyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system.


Physical And Chemical Properties Analysis

4-Oxa-7-azaspiro[2.5]octan-8-one is a solid substance at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis and Drug Discovery

  • Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery. These compounds have been designed for robust and step-economic routes, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
  • Synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] 1,3-cycloaddition reaction has been explored for producing structurally unique compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Anticancer Activity

  • A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Yang, Zhong, Zheng, Wang, & He, 2019).

Methodology and Chemical Synthesis

Apoptosis Induction and Mitochondrial Disruption

  • Oxa/azaspiro[4,5]trienone derivatives have been synthesized and explored for their anticancer properties, specifically as potent apoptosis inducers through mitochondrial disruption. This research underscores the therapeutic potential of spirocyclic compounds in cancer treatment (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-6(1-2-6)9-4-3-7-5/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNRBBOXIDXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-7-azaspiro[2.5]octan-8-one

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